molecular formula C7H13ClN4O B2428039 2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride CAS No. 2228693-17-0

2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride

Cat. No.: B2428039
CAS No.: 2228693-17-0
M. Wt: 204.66
InChI Key: QXCMOIAZWCQFTQ-UHFFFAOYSA-N
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Description

2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the morpholine ring in its structure enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry.

Scientific Research Applications

2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for “2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride” is not mentioned in the search results, 1,2,4-triazole derivatives have been reported to exhibit broad biological activities, such as anticancer effects . Molecular docking studies can be done to understand the mechanism and binding modes of these derivatives in the binding pocket of potential targets .

Future Directions

The future directions for “2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride” could involve further exploration of its potential therapeutic applications, given the broad biological activities exhibited by 1,2,4-triazole derivatives . Additionally, further studies could be conducted to understand the mechanism and binding modes of these derivatives in the binding pocket of potential targets .

Preparation Methods

The synthesis of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole with morpholine in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions at elevated temperatures, usually around 170°C, for a specified duration . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles under appropriate conditions.

    Cyclization: The triazole ring can participate in cyclization reactions to form fused heterocyclic compounds.

Comparison with Similar Compounds

2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined triazole and morpholine structures, which confer both biological activity and favorable pharmacokinetic properties.

Properties

IUPAC Name

2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c1-5-9-7(11-10-5)6-4-8-2-3-12-6;/h6,8H,2-4H2,1H3,(H,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCMOIAZWCQFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CNCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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